

# In-depth Technical Guide: 1-Dodecen-3-one as a Volatile Organic Compound

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## Compound of Interest

Compound Name: 1-Dodecen-3-one

Cat. No.: B3054202

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of **1-Dodecen-3-one**

## Introduction

**1-Dodecen-3-one** is a volatile organic compound (VOC) with emerging interest in the field of chemical ecology. Its role as a semiochemical, particularly in insect communication, suggests potential applications in pest management and as a lead compound for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge on **1-dodecen-3-one**, including its chemical and physical properties, known natural occurrences, and available analytical and synthetic methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

## Chemical and Physical Properties

**1-Dodecen-3-one**, with the IUPAC name dodec-1-en-3-one, is an unsaturated ketone. Its chemical structure consists of a twelve-carbon chain with a double bond at the first position and a ketone group at the third position.

Table 1: Physicochemical Properties of **1-Dodecen-3-one**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	PubChem[1]
Molecular Weight	182.30 g/mol	PubChem[1]
IUPAC Name	dodec-1-en-3-one	PubChem[1]
CAS Number	58879-39-3	PubChem[1]
Predicted XLogP3	4.7	PubChem[1]
Monoisotopic Mass	182.167065 g/mol	PubChem[1]

Note: Experimental data for properties such as boiling point, melting point, and density are not readily available in published literature. The data presented are primarily from computational predictions.

## Spectral Data

Detailed experimental spectral data for **1-dodecen-3-one** are not widely available. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectral Data

Technique	Expected Features for 1-Dodecen-3-one
$^1\text{H}$ NMR	Signals corresponding to vinyl protons (approx. 5.8-6.4 ppm), protons alpha to the carbonyl group (approx. 2.5 ppm), and a long alkyl chain.
$^{13}\text{C}$ NMR	Resonances for a carbonyl carbon (approx. 200 ppm), vinyl carbons (approx. 128-137 ppm), and aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ at $m/z$ 182. Common fragmentation patterns would involve McLafferty rearrangement and cleavage alpha to the carbonyl group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for a C=O stretch (approx. $1685\text{ cm}^{-1}$ for an $\alpha,\beta$ -unsaturated ketone) and C=C stretch (approx. $1620\text{ cm}^{-1}$ ).

## Natural Occurrence and Biological Activity

The known natural occurrence of **1-dodecen-3-one** is currently limited to the insect kingdom, where it functions as a semiochemical.

- Insect Pheromone: **1-Dodecen-3-one** has been identified as a semiochemical used by the bee species *Dufourea dentriventris*.[\[2\]](#)

Information regarding the specific biological activity and mechanism of action of **1-dodecen-3-one** in any organism, including its potential effects on signaling pathways, is not available in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

## Synthesis and Experimental Protocols

Detailed, validated protocols for the synthesis, extraction, and analysis of **1-dodecen-3-one** are not explicitly described in the available literature. However, general methodologies for similar  $\alpha,\beta$ -unsaturated ketones can be adapted.

## General Synthetic Approaches

The synthesis of **1-dodecen-3-one** can be conceptually approached through established organometallic reactions.

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate  $\alpha,\beta$ -unsaturated electrophile. For instance, the addition of nonylmagnesium bromide to acryloyl chloride could potentially yield **1-dodecen-3-one** after workup.

### Conceptual Grignard Synthesis Workflow

Caption: Conceptual workflow for the synthesis of **1-dodecen-3-one** via a Grignard reaction.

Alternatively, a Wittig reaction could be employed. This would involve the reaction of a phosphorus ylide, such as the one derived from (2-oxopropyl)triphenylphosphonium chloride, with decanal.

### Conceptual Wittig Reaction Workflow

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## References

- 1. 1-Dodecen-3-one | C<sub>12</sub>H<sub>22</sub>O | CID 12804418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: 1-Dodecen-3-one | C<sub>12</sub>H<sub>22</sub>O [pherobase.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-Dodecen-3-one as a Volatile Organic Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054202#1-dodecen-3-one-as-a-volatile-organic-compound]

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